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Compound of Interest

Compound Name: HS-Peg11-CH2CH2N3

Cat. No.: B11828171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

HS-Peg11-CH2CH2N3 is a heterobifunctional crosslinker of significant interest in the fields of

bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive

overview of its chemical structure, properties, and key applications, with a focus on detailed

experimental protocols and workflow visualizations to aid in its practical implementation.

Chemical Structure and Properties
HS-Peg11-CH2CH2N3, also known as Thiol-PEG11-Azide, possesses a distinct molecular

architecture consisting of three key components: a terminal thiol (-SH) group, a hydrophilic 11-

unit polyethylene glycol (PEG) spacer, and a terminal azide (-N3) group. This trifunctional

design imparts unique characteristics that are highly advantageous for covalently linking

different molecular entities.

The thiol group offers a reactive handle for conjugation to various substrates, most notably to

cysteine residues in proteins or to surfaces functionalized with maleimide groups. The azide

group is a key component for "click chemistry," a class of highly efficient and specific

bioorthogonal reactions. The PEG spacer enhances water solubility, reduces steric hindrance,

and can improve the pharmacokinetic properties of the resulting conjugates by minimizing

immunogenicity and non-specific binding.[1][2]
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Quantitative Data
The key chemical and physical properties of HS-Peg11-CH2CH2N3 are summarized in the

table below for easy reference.

Property Value Reference(s)

Molecular Formula C24H49N3O11S [3]

Molecular Weight 587.72 g/mol [3][4]

CAS Number 2148986-08-5

Appearance Viscous liquid or white solid

Purity >95%

Solubility
Water, Ethanol, Chloroform,

DMSO

Storage Conditions
-18°C for long-term storage,

protect from light and oxygen

Key Applications and Experimental Protocols
The unique structure of HS-Peg11-CH2CH2N3 makes it a versatile tool for a range of

applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
PROTACs are chimeric molecules that induce the degradation of a target protein of interest

(POI) by recruiting an E3 ubiquitin ligase. HS-Peg11-CH2CH2N3 can serve as the linker

connecting the POI-binding ligand and the E3 ligase ligand. A common method for this

conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient

click chemistry reaction.

Experimental Protocol:
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This protocol outlines the solid-phase synthesis of a PROTAC using an azide-functionalized

resin (to which the E3 ligase ligand is attached) and an alkyne-functionalized POI ligand, with

HS-Peg11-CH2CH2N3 acting as the linker.

Resin Preparation: Swell the azide-functionalized resin in dichloromethane (CH2Cl2) for 30

minutes, followed by washing with dimethylformamide (DMF).

Reaction Mixture Preparation: In a separate vessel, prepare a mixture of the alkyne-

functionalized POI ligand, copper(I) iodide (CuI), and N,N-diisopropylethylamine (DIPEA) in

DMF.

Coupling Reaction: Add the reaction mixture to the swollen resin and shake for 24 hours at

room temperature.

Washing: Wash the resin thoroughly with DMF.

Repeat Coupling (Optional): To ensure complete reaction, the coupling step can be repeated

with a fresh reaction mixture.

Cleavage: Suspend the resin in a cleavage cocktail (e.g., 50% trifluoroacetic acid (TFA) in

CH2Cl2) at room temperature for 1 hour to release the synthesized PROTAC.

Purification: The crude PROTAC can be purified by standard chromatographic techniques

such as reversed-phase HPLC.

Bioconjugation via Thiol-Maleimide Chemistry
The thiol group of HS-Peg11-CH2CH2N3 can readily react with a maleimide-functionalized

molecule, such as a protein or a surface, to form a stable thioether bond. This reaction is highly

specific for thiols at a pH range of 6.5-7.5.

Experimental Protocol:

This protocol describes the conjugation of HS-Peg11-CH2CH2N3 to a maleimide-activated

protein.

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol

groups using a reducing agent like TCEP. Subsequently, remove the excess reducing agent
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by buffer exchange into a reaction buffer (e.g., PBS, pH 7.0) containing 5-10 mM EDTA to

prevent re-oxidation of thiols.

Reagent Preparation: Prepare a stock solution of HS-Peg11-CH2CH2N3 in an appropriate

solvent like DMSO.

Conjugation Reaction: Add a 20-fold molar excess of the HS-Peg11-CH2CH2N3 solution to

the protein solution.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours

at 4°C.

Purification: Remove the excess unreacted HS-Peg11-CH2CH2N3 from the conjugated

protein using size-exclusion chromatography or dialysis.

Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships involving

HS-Peg11-CH2CH2N3.
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Caption: Workflow for PROTAC synthesis using HS-Peg11-CH2CH2N3.
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Caption: Bioconjugation workflow using thiol-maleimide chemistry.

Conclusion
HS-Peg11-CH2CH2N3 is a powerful and versatile heterobifunctional linker that facilitates the

precise and efficient conjugation of diverse molecular entities. Its well-defined structure,

favorable solubility, and dual reactivity make it an invaluable tool for researchers and scientists

in drug development and related disciplines. The detailed protocols and workflows provided in
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this guide are intended to support the successful implementation of this reagent in a variety of

cutting-edge research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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